molecular formula C26H20F5NO4S B557339 Fmoc-Met-OPfp CAS No. 86060-94-8

Fmoc-Met-OPfp

Cat. No.: B557339
CAS No.: 86060-94-8
M. Wt: 537.5 g/mol
InChI Key: OKDPSRDTLNXPFQ-SFHVURJKSA-N
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Description

Fmoc-Met-OPfp: N-α-Fmoc-L-methionine pentafluorophenyl ester , is a compound widely used in peptide synthesis. It is characterized by its empirical formula C26H20F5NO4S and a molecular weight of 537.50 g/mol . The compound is a derivative of methionine, an essential amino acid, and is often utilized in the solid-phase synthesis of peptides due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of Fmoc-Met-OPfp, or 9-Fluorenylmethoxycarbonyl-L-methionine pentafluorophenyl ester, is the amino group of amino acids in peptide synthesis . The compound plays a crucial role in the protection of the amino group during the synthesis process .

Mode of Action

this compound operates by protecting the amino group in peptide synthesis. The 9-Fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation. The compound enables the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s lability to bases results from activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system .

Pharmacokinetics

The compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the formation of peptide bonds in peptide synthesis. The compound allows for the efficient assembly of peptides, even those of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Moreover, the compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis . The compound is typically stored at temperatures between 15-25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-OPfp typically involves the reaction of N-α-Fmoc-L-methionine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

Fmoc-Met-OH+PfpOH+DCCThis compound+DCU\text{Fmoc-Met-OH} + \text{PfpOH} + \text{DCC} \rightarrow \text{this compound} + \text{DCU} Fmoc-Met-OH+PfpOH+DCC→this compound+DCU

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves rigorous control of temperature, solvent, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Met-OPfp undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Piperidine: Used for the deprotection of the Fmoc group.

    Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis of this compound.

    Pentafluorophenol (PfpOH): Reacts with Fmoc-Met-OH to form this compound.

Major Products Formed:

    Peptides: The primary products formed from reactions involving this compound are peptides, which are synthesized through the formation of peptide bonds between amino acids.

Scientific Research Applications

Chemistry: Fmoc-Met-OPfp is extensively used in the field of peptide chemistry for the synthesis of peptides and proteins. Its stability and reactivity make it an ideal reagent for solid-phase peptide synthesis .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-Met-OPfp is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can participate in various biochemical interactions, making this compound particularly useful in the synthesis of peptides that require methionine residues. Additionally, the pentafluorophenyl ester group provides high reactivity, facilitating efficient peptide bond formation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDPSRDTLNXPFQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544412
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-94-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-methionin pentafluorphenyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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